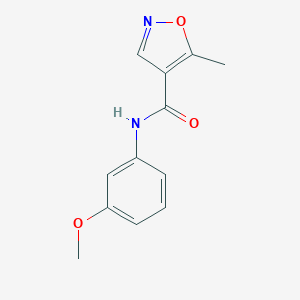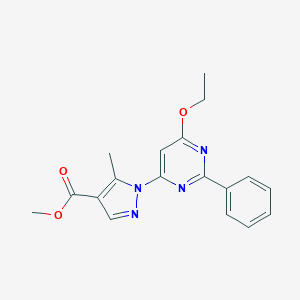
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide, also known as DCNFN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in disease progression. For instance, in cancer cells, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is characterized by the release of pro-inflammatory cytokines, and 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to inhibit the production of these cytokines. In diabetes research, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been found to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of using 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide is its poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new formulations of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide involves the reaction of 2-naphthylamine with 2,6-dichloro-5-fluoro-nicotinic acid in the presence of a dehydrating agent. The resulting product is then purified using column chromatography to obtain pure 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide.
Applications De Recherche Scientifique
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and diabetes. In cancer research, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a common feature of many diseases, and 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to have anti-inflammatory properties. In diabetes research, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been found to improve glucose tolerance and insulin sensitivity.
Propriétés
Nom du produit |
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide |
|---|---|
Formule moléculaire |
C16H9Cl2FN2O |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2,6-dichloro-5-fluoro-N-naphthalen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-14-12(8-13(19)15(18)21-14)16(22)20-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,20,22) |
Clé InChI |
HYTJQJXAKNACLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)


![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![5-amino-3-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287471.png)
![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)
![3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)
![3-Ethyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287476.png)